Home > Products > Screening Compounds P109955 > Dopamine D3 Receptor Agonist 13a
Dopamine D3 Receptor Agonist 13a -

Dopamine D3 Receptor Agonist 13a

Catalog Number: EVT-14215592
CAS Number:
Molecular Formula: C22H33Cl2N3O2
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dopamine D3 Receptor Agonist 13a is a novel compound designed to selectively target the dopamine D3 receptor, which plays a significant role in various neurological and psychiatric disorders. The D3 receptor is primarily located in the limbic system, influencing motivation, reward, and emotional responses. Unlike dopamine D2 receptors, which are more widely studied, the D3 receptor's unique distribution and function make it a promising target for therapeutic interventions in conditions such as addiction, schizophrenia, and Parkinson's disease.

Source and Classification

Dopamine D3 Receptor Agonist 13a is classified as a benzolactam derivative, which is part of a broader category of dopamine receptor ligands. Its development stems from research focused on creating compounds with high selectivity for the D3 receptor over other dopamine receptors, particularly the D2 receptor. This selectivity is crucial for minimizing side effects associated with non-selective dopamine modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dopamine D3 Receptor Agonist 13a involves several critical steps:

  1. Starting Material: The synthesis begins with commercially available benzocycloalkanones such as indanone or tetralone.
  2. Schmidt Rearrangement: This reaction transforms the starting material into the corresponding benzolactam. The reaction conditions can be optimized by varying the reaction medium (e.g., using concentrated hydrochloric acid) to improve yield.
  3. Functionalization: The introduction of an amine moiety and a hydrophobic residue is essential for enhancing binding affinity to the D3 receptor. The length of the alkyl spacer between these functional groups can be adjusted to optimize receptor interaction.
Molecular Structure Analysis

Structure and Data

Dopamine D3 Receptor Agonist 13a features a complex molecular structure characterized by:

  • Benzolactam Ring: A six- or seven-membered lactam ring that influences binding affinity.
  • Alkyl Spacer: Typically ranging from propyl to pentyl, this spacer plays a critical role in receptor selectivity.
  • Aromatic Substituents: Variations in aryl groups attached to the piperazine ring can significantly affect pharmacological properties.

The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Dopamine D3 Receptor Agonist 13a is primarily influenced by its functional groups:

  • Amine Reactivity: The amine group can participate in various reactions such as acylation or alkylation, allowing for further modifications to enhance potency or selectivity.
  • Lactam Stability: The lactam structure provides stability but can also undergo hydrolysis under certain conditions, which could affect its pharmacokinetic profile.

These reactions are critical for optimizing the compound's efficacy and safety profile during drug development .

Mechanism of Action

Process and Data

Dopamine D3 Receptor Agonist 13a exerts its effects by binding selectively to the dopamine D3 receptor. Upon binding:

  1. Receptor Activation: The agonist induces a conformational change in the receptor, activating intracellular signaling pathways.
  2. Inhibition of cAMP Production: This process primarily occurs through coupling with Gi/o G proteins, leading to decreased cyclic adenosine monophosphate levels.
  3. Neurotransmitter Modulation: Activation of the D3 receptor modulates dopamine release, influencing cognitive functions and emotional responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dopamine D3 Receptor Agonist 13a exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol, depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability is influenced by pH and temperature; optimal storage conditions are typically recommended.

These properties are essential for determining formulation strategies during drug development .

Applications

Scientific Uses

Dopamine D3 Receptor Agonist 13a has several potential applications in scientific research and medicine:

  • Psychiatric Disorders: Its selective action on the D3 receptor makes it a candidate for treating conditions like schizophrenia and addiction.
  • Neuroscience Research: The compound can be used to study dopamine signaling pathways and their implications in various neuropsychiatric conditions.
  • Drug Discovery: As a lead compound, it provides insights into structure-activity relationships that can guide the development of new therapeutics targeting dopamine receptors.
Introduction to Dopamine D3 Receptor (D3R) Pharmacology

Role of D3R in Dopaminergic Signaling and Neuropsychiatric Disorders

The dopamine D3 receptor (D3R) is a member of the D2-like receptor subfamily, characterized by its high structural homology to the D2 receptor (~50% sequence identity) but with a distinct neuroanatomical distribution and functional profile [1] [7]. D3Rs are preferentially localized to limbic brain regions, including the islands of Calleja, nucleus accumbens (ventromedial shell), ventral tegmental area (VTA), substantia nigra (SN), and specific cerebellar lobules (9 and 10) [1] [7] [8]. This restricted expression contrasts with the broader distribution of D2 receptors and positions D3R as a critical modulator of emotion, motivation, and reward processing [6] [10].

D3R dysfunction is implicated in several neuropsychiatric disorders through distinct mechanisms:

  • Addiction: Chronic exposure to cocaine, methamphetamine, heroin, or nicotine upregulates D3R expression in the mesolimbic pathway. Post-mortem studies of cocaine-addicted individuals show increased D3R density in the nucleus accumbens, a finding corroborated by PET imaging using the D3-preferring radioligand [¹¹C]-(+)-PHNO [1] [6].
  • Parkinson’s Disease (PD): D3Rs are downregulated in the nucleus accumbens and SN in PD patients and MPTP-lesioned primates, contrasting with D2 receptor upregulation in the striatum. This differential regulation suggests D3R's role in non-motor symptoms (e.g., depression, anhedonia) [1] [4].
  • Schizophrenia: D3Rs are upregulated in untreated patients but normalize after antipsychotic treatment, indicating a distinct response profile compared to D2 receptors [1] [9].

Table 1: D3R Distribution and Dysregulation in Neuropsychiatric Disorders

Brain RegionFunctionPathological ChangeDetection Method
Nucleus Accumbens ShellReward processing↑ in cocaine addiction, ↓ in PD[¹¹C]-(+)-PHNO PET, IHC
Substantia NigraMotor control↓ in PD, ↑ in schizophrenia (untreated)Autoradiography
Ventral Tegmental AreaDopamine neuron regulationAltered autoreceptor function in addictionmRNA hybridization, PET
Islands of CallejaOlfactory processingUnknownImmunohistochemistry

Rationale for Targeting D3R with Selective Agonists in Therapeutic Development

Selective D3R agonists offer therapeutic advantages over non-selective dopaminergic agents or D3R antagonists due to their:

  • Neuroprotective Properties: D3R agonists (e.g., pramipexole, rotigotine) activate intracellular signaling pathways that inhibit apoptosis, reduce oxidative stress, and enhance neurotrophic factors like BDNF. This is particularly relevant in PD, where D3R activation protects dopaminergic neurons in the SN [4] [7] [10].
  • Functional Selectivity: Unlike antagonists, D3R agonists modulate presynaptic autoreceptors to fine-tune dopamine release without causing receptor upregulation. This reduces risks of tolerance and dependence [5] [10].
  • Synaptic Plasticity: D3R activation in the prefrontal cortex and hippocampus enhances long-term potentiation (LTP), supporting cognitive and emotional processing in disorders like depression and schizophrenia [7] [9].

Preclinical evidence highlights their efficacy:

  • Pramipexole (D3-preferring agonist) reverses depression-like behaviors in rodent models and attenuates α-synuclein aggregation in PD [8] [10].
  • Rotigotine improves hyperpyrexia in PD and exhibits antipsychotic-like effects in sensorimotor gating models (e.g., prepulse inhibition) [8].

Historical Evolution of D3R-Targeted Ligands: From Antagonists to Agonists

The development of D3R-targeted ligands has progressed through three phases, driven by advances in molecular pharmacology and structural biology:

  • First-Generation Antagonists (1990s–2000s): Early compounds like SB-277011-A and NGB 2904 exhibited moderate D3R selectivity (10–100× over D2R) but suffered from poor bioavailability, metabolic instability, or toxicity. SB-277011-A (Ki = 1 nM) demonstrated efficacy in reducing drug-seeking behavior in rodent addiction models but was unsuitable for clinical translation [1] [6] [10].
  • Partial Agonists and Multitarget Agents (2000s–2010s): BP-897 (Ki = 0.92 nM) emerged as a partial D3R agonist with 70× selectivity over D2R, showing promise in attenuating cocaine craving without inducing dependence. Concurrently, cariprazine (D3R-preferring partial agonist) was developed for schizophrenia, leveraging D3R’s role in cognitive and negative symptoms [8] [9] [10].
  • Selective Agonists with Bitopic Design (2010s–Present): High-resolution D3R crystal structures (e.g., PDB: 3PBL) enabled rational design of bitopic agonists like PF-592,379 and Compound 13a. These ligands integrate primary (orthosteric) and secondary (allosteric) pharmacophores to enhance selectivity and signaling bias [3] [5] [6]:
  • PF-592,379: Full agonist (EC₅₀ = 21 nM) with >100× D3R selectivity.
  • Compound 13a: Cariprazine analog with subnanomolar D3R affinity (Ki = 0.14 nM) and 20× selectivity over D2R [10].

Table 2: Evolution of Key D3R-Targeted Ligands

CompoundTypeD3R Affinity (Ki)D3R:D2R SelectivityTherapeutic Application
SB-277011-AAntagonist1.0 nM80×Addiction (preclinical)
BP-897Partial Agonist0.92 nM70×Cocaine craving
PF-592,379Full Agonist6.2 nM>100×Parkinson’s disease
CariprazinePartial Agonist0.085 nM10×Schizophrenia (approved)
Agonist 13aAgonist0.14 nM20×Neuropsychiatric R&D

Table 3: Structural Evolution of D3R Agonists

GenerationDesign ApproachKey InnovationsLimitations
MonovalentErgoline-basedHigh affinity (e.g., Quinpirole, Ki=2.3 nM)Low D3:D2 selectivity (<10×)
Bivalent4-Phenylpiperazine derivativesImproved selectivity (e.g., PG648, Ki=0.53 nM)Metabolic instability
BitopicOrthosteric + allosteric motifsEnhanced signaling bias (e.g., PF-592,379, EC₅₀=21 nM)Synthetic complexity

The trajectory of D3R ligand development underscores a shift toward functionally selective agonists like 13a, which optimize receptor subtype specificity and metabolic stability for CNS disorders [5] [6] [9].

Properties

Product Name

Dopamine D3 Receptor Agonist 13a

IUPAC Name

N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide

Molecular Formula

C22H33Cl2N3O2

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28)

InChI Key

NOSXOCMQQISHPL-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.